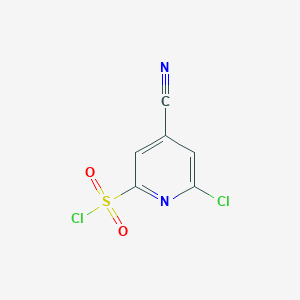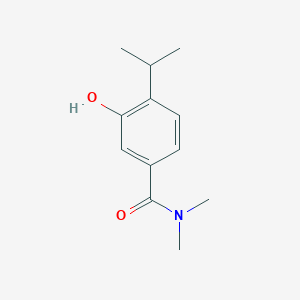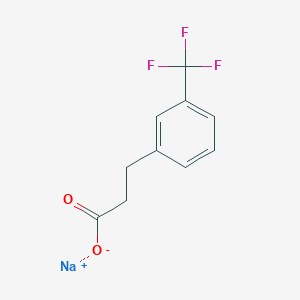
Sodium 3-(3-(trifluoromethyl)phenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 3-(3-(trifluoromethyl)phenyl)propanoate is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-(3-(trifluoromethyl)phenyl)propanoate typically involves a multi-step process. One common method includes the Mizoroki-Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by palladium acetate (Pd(OAc)2) in the presence of tetrabutylammonium acetate (nBu4NOAc). This is followed by hydrogenation of the crude mixture of products in a cascade process . The final step involves treating the mixture with potassium diisobutyl-tert-butoxyaluminum hydride (PDBBA) under mild conditions to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of microwave-assisted conditions to reduce reaction times without affecting selectivity and yield . The palladium species used in the reaction can be efficiently recovered and reused, making the process more sustainable .
化学反応の分析
Types of Reactions
Sodium 3-(3-(trifluoromethyl)phenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Sodium 3-(3-(trifluoromethyl)phenyl)propanoate has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Sodium 3-(3-(trifluoromethyl)phenyl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with hydrophobic regions of biomolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
- Sodium 3-(trifluoromethyl)benzoate
- Sodium 3-(trifluoromethyl)phenylacetate
- Sodium 3-(trifluoromethyl)phenylpropionate
Uniqueness
Sodium 3-(3-(trifluoromethyl)phenyl)propanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications .
特性
分子式 |
C10H8F3NaO2 |
|---|---|
分子量 |
240.15 g/mol |
IUPAC名 |
sodium;3-[3-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C10H9F3O2.Na/c11-10(12,13)8-3-1-2-7(6-8)4-5-9(14)15;/h1-3,6H,4-5H2,(H,14,15);/q;+1/p-1 |
InChIキー |
BHEWWZVSHOPXOY-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCC(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


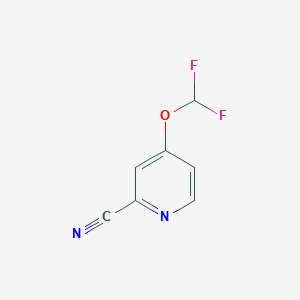
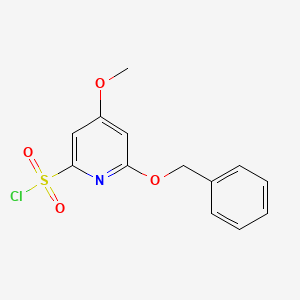

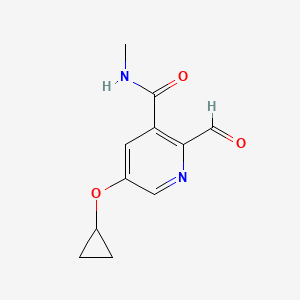

![5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one](/img/structure/B14854840.png)
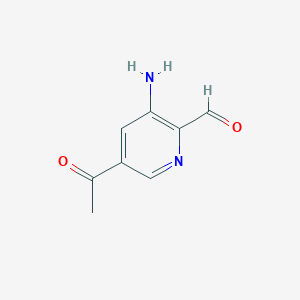
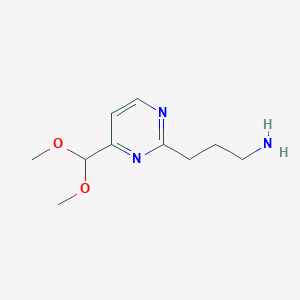
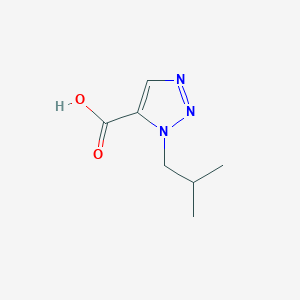
![Tert-butyl [2-(trifluoromethyl)pyrimidin-5-YL]methylcarbamate](/img/structure/B14854860.png)
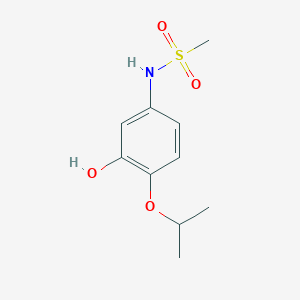
![9-Chloro-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14854868.png)
